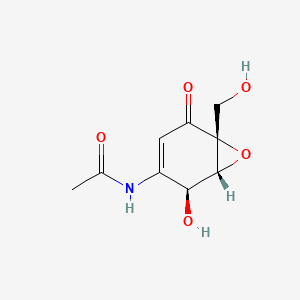
(2S,3R)-3-hydroxy-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-hydroxy-2-methylpentanoic acid is a diketide with a pentanoic acid structure substituted at the alpha and beta positions by methyl and hydroxy groups respectively. It is a diketide, a 3-hydroxy monocarboxylic acid and a hydroxy fatty acid.
Aplicaciones Científicas De Investigación
1. Role in Wine Aroma and Aging
- A study by Lytra et al. (2017) developed a method to quantify various substituted acids, including (2S)-2-hydroxy-4-methylpentanoic acid, in red wines. This research found a positive correlation between the age of wine and levels of certain substituted esters and their corresponding acids, suggesting a role in the aging process and aroma development of wines (Lytra et al., 2017).
2. Quantitative Determination in Alcoholic Beverages
- Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This study highlights the potential sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
3. Crystallographic Studies
- Curland et al. (2018) investigated the crystal structure of a polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, contributing to the understanding of molecular interactions and structures (Curland et al., 2018).
4. Synthesis Methods and Chemical Reactions
- Research by Braun and Gräf (2003) discussed the stereoselective aldol reaction involving (R)-3-hydroxy-4-methylpentanoic acid, providing insights into specific synthesis methods and chemical reactions of similar compounds (Braun & Gräf, 2003).
5. Role in Polymer Synthesis
- Franz et al. (2009) explored the synthesis of uniform, hydrophilic/hydrophobic patterned oligomers using (2S)-2-hydroxy-4-methylpentanoic acid. This research contributes to polymer science, particularly in the development of foldamers with different side-chain functionalities (Franz et al., 2009).
6. Biological Activity Studies
- Nehls et al. (2013) synthesized N-(β-Carboxyethyl)-α-isoleucine, which involved (2S,3S)-2-amino-3-methylpentanoic acid. This compound is of interest due to its biological activity, offering insights into potential pharmaceutical applications (Nehls et al., 2013).
7. Flavor Enhancement in Food and Beverages
- Lytra et al. (2015) studied the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wines. This research demonstrates the compound's role in enhancing fruity aroma in various types of wines (Lytra et al., 2015).
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
NVIHALDXJWGLFD-CRCLSJGQSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)C(=O)O)O |
SMILES |
CCC(C(C)C(=O)O)O |
SMILES canónico |
CCC(C(C)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)
![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)




![2beta,27-Dihydroxy-3beta-(beta-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid 28-[2-O-(4-O-beta-D-xylopyranosyl-alpha-L-rhamnopyranosyl)-3-O-(6-O-acetyl-beta-D-glucopyranosyl)-4-O-[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]-6-deoxy-beta-D-galactopyranosyl] ester](/img/structure/B1249997.png)
![(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249999.png)
